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molecular formula C5H5BrN2O B176818 5-bromo-1-methylpyrimidin-2(1H)-one CAS No. 14248-01-2

5-bromo-1-methylpyrimidin-2(1H)-one

Cat. No. B176818
M. Wt: 189.01 g/mol
InChI Key: PTRMFRSWZCJCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158652B2

Procedure details

With cooling with ice, potassium carbonate (7.56 g, 54.7 mmol) and methyl iodide (1.27 ml, 20.3 mmol) were added to a dimethyl sulfoxide (100 mL) solution of 5-bromo-2-hydroxypyrimidine hydrobromide (4.0 g, 15.6 mmol), and stirred at 15° C. for 16 hours. Water was added to the reaction mixture, and extracted three times with ethyl acetate. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was suspended in ethyl acetate, then filtered and dried to obtain the entitled compound (1.33 g, 45%).
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].CI.CS(C)=O.Br.[Br:14][C:15]1[CH:16]=[N:17][C:18](O)=[N:19][CH:20]=1>O>[Br:14][C:15]1[CH:20]=[N:19][C:1](=[O:4])[N:17]([CH3:18])[CH:16]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
7.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.27 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
4 g
Type
reactant
Smiles
Br.BrC=1C=NC(=NC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred at 15° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=NC(N(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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